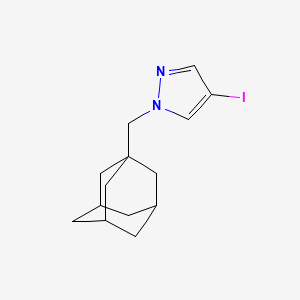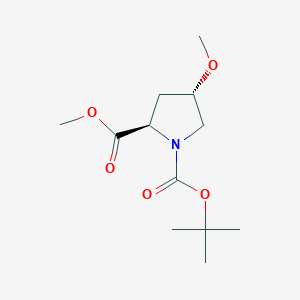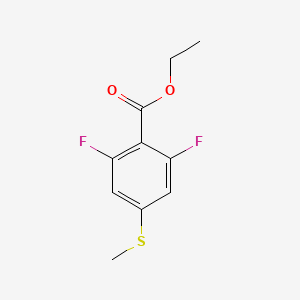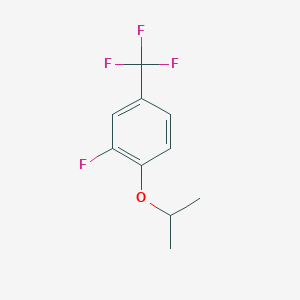
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
Métodos De Preparación
The synthesis of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The resulting Fmoc-protected amino acid is then reacted with methylsulfinyl butanoate under controlled conditions to yield the final product.
Análisis De Reacciones Químicas
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the Fmoc group using piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides. This is crucial in the synthesis of complex peptides and proteins for research in chemistry, biology, and medicine . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions.
Mecanismo De Acción
The primary mechanism of action of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar compounds include other Fmoc-protected amino acids, such as:
- Fmoc-Lys(Boc)-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Glu(OtBu)-OH
Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions that are not possible with other Fmoc-protected amino acids .
Propiedades
Fórmula molecular |
C21H23NO5S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoate |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(23)19(11-12-28(2)25)22-21(24)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,24)/t19-,28?/m0/s1 |
Clave InChI |
CGPUBIUKYNRGNP-ZAFBDEJNSA-N |
SMILES isomérico |
COC(=O)[C@H](CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
COC(=O)C(CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)


